O6-(2-Hydroxypropyl)-2'-deoxyguanosine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

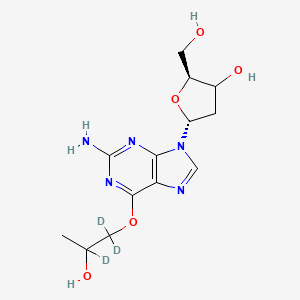

C13H19N5O5 |

|---|---|

Poids moléculaire |

328.34 g/mol |

Nom IUPAC |

(2S,5R)-5-[2-amino-6-(1,1,2-trideuterio-2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C13H19N5O5/c1-6(20)4-22-12-10-11(16-13(14)17-12)18(5-15-10)9-2-7(21)8(3-19)23-9/h5-9,19-21H,2-4H2,1H3,(H2,14,16,17)/t6?,7?,8-,9+/m0/s1/i4D2,6D |

Clé InChI |

HLFWWFZDUMLOEE-UVJHXOSTSA-N |

SMILES isomérique |

[2H]C([2H])(C([2H])(C)O)OC1=NC(=NC2=C1N=CN2[C@H]3CC([C@@H](O3)CO)O)N |

SMILES canonique |

CC(COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N)O |

Origine du produit |

United States |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of O6-(2-Hydroxypropyl)-2'-deoxyguanosine-d3: An Isotope-Labeled Standard for DNA Adduct Analysis

Abstract

This technical guide provides a detailed, field-proven methodology for the chemical synthesis of O6-(2-Hydroxypropyl)-2'-deoxyguanosine-d3 (O6-(2-HP-d3)dG). This molecule is a deuterated analogue of O6-(2-Hydroxypropyl)-2'-deoxyguanosine, a significant DNA adduct formed from exposure to propylene oxide, a widespread industrial chemical and environmental pollutant. The presence of such adducts in DNA is a critical biomarker for assessing carcinogenic risk and understanding the mechanisms of DNA damage and repair. The synthesis of a stable isotope-labeled internal standard like O6-(2-HP-d3)dG is paramount for accurate quantification of this adduct in biological samples using mass spectrometry-based methods. This document outlines a robust, multi-step synthetic strategy, beginning with the protection of 2'-deoxyguanosine, followed by a selective O6-alkylation using a deuterated precursor via the Mitsunobu reaction, and concluding with deprotection and purification. We provide in-depth explanations for key experimental choices, detailed step-by-step protocols, and methods for structural verification, designed to empower researchers in toxicology, drug development, and molecular biology.

Introduction: The Significance of O6-Alkylguanine Adducts and Their Labeled Standards

O6-alkylguanine lesions in DNA are considered highly mutagenic and carcinogenic.[1] These adducts can arise from exposure to various alkylating agents, including industrial chemicals and certain chemotherapeutic drugs.[2] Specifically, O6-(2-Hydroxypropyl)-2'-deoxyguanosine results from the covalent bonding of propylene oxide to the O6 position of the guanine nucleobase. If not repaired by cellular mechanisms, such as the O6-alkylguanine-DNA alkyltransferase (AGT) protein, this lesion can cause G:C to A:T transition mutations during DNA replication, a foundational event in carcinogenesis.[3]

To accurately quantify these adducts in complex biological matrices, stable isotope dilution mass spectrometry (SID-MS) is the gold standard. This technique requires a heavy-isotope-labeled internal standard that is chemically identical to the analyte but mass-shifted. The synthesis of this compound, where three deuterium atoms are incorporated into the hydroxypropyl moiety, provides an ideal standard for such quantitative studies. This guide details a reliable synthetic pathway to achieve this goal.

Overall Synthetic Strategy

The synthesis of O6-(2-HP-d3)dG is a multi-step process that requires careful control over reaction conditions to ensure selectivity and achieve a good overall yield. The chosen strategy hinges on the selective alkylation of the O6 position of the guanine base, which is less nucleophilic than other positions (e.g., N7). To achieve this, the synthesis is logically divided into four main stages:

-

Protection: The exocyclic N2-amine and the 3'- and 5'-hydroxyl groups of the 2'-deoxyribose sugar of the starting material, 2'-deoxyguanosine, are protected to prevent unwanted side reactions during the subsequent alkylation step.

-

Selective O6-Alkylation: The key step involves a Mitsunobu reaction, which allows for the efficient and selective alkylation of the O6 position of the protected guanosine with a deuterated alcohol, (R,S)-1,1,1-d3-Propan-2-ol.[1][4]

-

Deprotection: All protecting groups are removed under basic conditions to yield the final target molecule.

-

Purification & Characterization: The final product is purified using column chromatography and its identity and purity are confirmed by analytical techniques.

Experimental Workflow Diagram

Caption: High-level workflow for the synthesis of this compound.

Mechanism Spotlight: The Mitsunobu Reaction

The selective introduction of the 2-hydroxypropyl-d3 group at the O6 position is the most critical and challenging step in this synthesis. Direct alkylation of unprotected deoxyguanosine often leads to a mixture of products, with N7-alkylation being a major side reaction. The Mitsunobu reaction provides an elegant solution to this problem.[5] It allows for the conversion of the relatively non-nucleophilic O6-hydroxyl (in its tautomeric lactam form) into a good leaving group in situ under mild conditions.[1][6]

The reaction mechanism proceeds as follows:

-

Triphenylphosphine (PPh3) attacks the azodicarboxylate (e.g., DIAD), forming a betaine intermediate.[6]

-

This highly reactive intermediate activates the deuterated alcohol, (R,S)-1,1,1-d3-Propan-2-ol, forming an alkoxyphosphonium salt.

-

The protected deoxyguanosine, acting as the nucleophile, attacks the alkoxyphosphonium salt, displacing the triphenylphosphine oxide and forming the desired O6-alkylated product.

The choice of the Mitsunobu reaction is strategic because it proceeds under neutral conditions, minimizing the risk of depurination associated with acidic methods, and is highly effective for primary and secondary alcohols.[1][5]

Overall Chemical Transformation

Caption: Synthetic pathway from 2'-deoxyguanosine to the target deuterated adduct.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed by trained personnel in a suitable chemical laboratory with appropriate personal protective equipment (PPE).

Step 1: Protection of 2'-deoxyguanosine (Acetylation)

Rationale: Acetyl groups are used to protect the primary (5'-OH), secondary (3'-OH), and exocyclic amine (N2) functionalities. They are stable under the neutral conditions of the Mitsunobu reaction but can be easily removed during the final deprotection step. Pyridine serves as both the solvent and a base to neutralize the acetic acid byproduct.[4]

Protocol:

-

Suspend 2'-deoxyguanosine (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., Argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetic anhydride (3.5 eq) dropwise to the stirred suspension.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight. The suspension should become a clear solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Mobile phase: Dichloromethane:Methanol, 9:1 v/v).

-

Upon completion, quench the reaction by slowly adding methanol, followed by water.

-

Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N2,3',5'-triacetyl-2'-deoxyguanosine, typically as a white foam. This crude product is often sufficiently pure for the next step.

Step 2: O6-Alkylation via Mitsunobu Reaction

Rationale: This core step utilizes a 20-fold excess of the alcohol and reagents to drive the reaction to completion, as suggested by similar syntheses of O6-alkylated guanosines.[1] Anhydrous dioxane is used as the solvent to prevent unwanted side reactions with water.[1]

Protocol:

-

Dissolve the protected N2,3',5'-triacetyl-2'-deoxyguanosine (1.0 eq) in anhydrous dioxane in a flame-dried, three-neck flask under an Argon atmosphere.

-

Add triphenylphosphine (PPh3) (2.0 eq) and (R,S)-1,1,1-d3-Propan-2-ol (2.0 eq) to the solution.

-

Cool the mixture to 0 °C and slowly add diisopropyl azodicarboxylate (DIAD) (2.0 eq) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the formation of the product by TLC (Mobile phase: Ethyl Acetate:Hexane gradient).

-

Once the reaction is complete, concentrate the mixture under reduced pressure. The purification at this stage can be challenging due to triphenylphosphine oxide and hydrazinedicarboxylate byproducts.[1] A preliminary purification can be performed by silica gel chromatography.

Step 3: Deprotection of the Nucleoside

Rationale: A saturated solution of ammonia in methanol is a standard and effective reagent for removing acetyl protecting groups from nucleosides without damaging the core structure.[4] The reaction is performed in a sealed vessel to maintain the ammonia concentration.

Protocol:

-

Dissolve the crude, protected O6-(2-HP-d3)dG intermediate from the previous step in saturated methanolic ammonia in a sealed pressure vessel.

-

Stir the solution at room temperature for 18-24 hours.

-

Monitor the deprotection by TLC until all acetylated species are consumed.

-

Cool the vessel, carefully vent, and concentrate the reaction mixture under reduced pressure.

Step 4: Purification of Final Product

Rationale: Silica gel column chromatography is the standard method for purifying nucleoside derivatives. A gradient elution from a non-polar solvent (DCM) to a more polar solvent (methanol) allows for the separation of the desired product from residual impurities.

Protocol:

-

Adsorb the crude residue from the deprotection step onto a small amount of silica gel.

-

Load the adsorbed material onto a silica gel column packed in dichloromethane.

-

Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

-

Collect fractions and analyze by TLC.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white solid or powder.

Characterization and Quality Control

Confirmation of the final product's identity, purity, and isotopic incorporation is essential.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the overall structure of the nucleoside. Key signals include the anomeric proton (H1'), the deoxyribose protons, and the guanine H8 proton. The absence of acetyl peaks will confirm complete deprotection. The signals for the hydroxypropyl group will be present, but the methyl signal will be absent due to deuteration.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical to confirm the molecular weight and elemental composition. The observed mass should correspond to the calculated mass of the d3-labeled compound (C13H16D3N5O5), confirming successful deuterium incorporation.[7]

-

HPLC (High-Performance Liquid Chromatography): A reverse-phase HPLC method should be used to determine the purity of the final product. A single, sharp peak is indicative of high purity.

Quantitative Data Summary

The following table presents illustrative data for the synthesis. Actual yields may vary depending on the reaction scale and optimization.

| Step | Product | Starting Material (Mass) | Product (Mass) | Illustrative Yield (%) | Purity (by HPLC) |

| 1. Protection | N2,3',5'-Triacetyl-2'-dG | 1.0 g (2'-dG) | ~1.4 g | ~95% | >90% (Crude) |

| 2. Alkylation & 3. Deprotection (Combined) | O6-(2-HP-d3)dG | 1.4 g (Protected dG) | ~0.45 g | ~40-50% | Crude |

| 4. Purification | Pure O6-(2-HP-d3)dG | ~0.45 g (Crude) | ~0.35 g | ~78% (Purification) | >98% |

| Overall | O6-(2-HP-d3)dG | 1.0 g (2'-dG) | ~0.35 g | ~30-35% | >98% |

Troubleshooting and Key Considerations

-

Incomplete Protection: If the protection step is incomplete, subsequent reactions will be complicated. Ensure anhydrous conditions and sufficient reaction time.

-

Low Alkylation Yield: The Mitsunobu reaction is sensitive to moisture. Use flame-dried glassware and anhydrous solvents. The order of reagent addition can also be critical; pre-forming the betaine by adding DIAD to PPh3 before adding the alcohol and nucleoside may improve yields in some cases.[6]

-

Byproduct Removal: The removal of triphenylphosphine oxide from the Mitsunobu reaction is a common challenge.[1] Precipitation from a solvent like diethyl ether or specialized chromatographic techniques may be necessary.

-

Depurination: Avoid acidic conditions throughout the synthesis, as the glycosidic bond in deoxyguanosine is acid-labile.

-

Deuterium Scrambling: The C-D bonds in the final product are stable under the described reaction conditions. No significant back-exchange is expected.

Conclusion

This guide provides a robust and reproducible framework for the synthesis of this compound. The strategy, centered on a key Mitsunobu alkylation, offers a reliable method for producing this essential isotopically labeled standard. The availability of this compound is critical for advancing research in carcinogenesis, DNA repair, and toxicology by enabling the precise quantification of DNA damage in biological systems.

References

- 1. tandfonline.com [tandfonline.com]

- 2. DNA sequence dependence of guanine-O6 alkylation by the N-nitroso carcinogens N-methyl- and N-ethyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of O(6)-methyl-2'-deoxyguanosine repair by O(6)-alkylguanine DNA alkyltransferase within K-ras gene-derived DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. O6-(2-Hydroxypropyl)-2’-deoxyguanosine | LGC Standards [lgcstandards.com]

Deuterated Internal Standards for DNA Damage Analysis: The Gold Standard in Quantitative Accuracy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise quantification of DNA damage is fundamental to understanding the etiology of diseases such as cancer, neurodegenerative disorders, and the aging process itself. Furthermore, it is a critical component in the safety assessment of novel therapeutics during drug development.[1] Among the analytical techniques available, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using the isotope dilution method has emerged as the definitive gold standard for its unparalleled accuracy, sensitivity, and specificity.[2][3] This guide provides a comprehensive technical overview of the principles and methodologies underpinning the use of deuterated internal standards in DNA damage analysis. We will explore the causality behind key experimental choices, present detailed, field-proven protocols, and discuss the application of this technique in a drug development context, ensuring a self-validating system for generating trustworthy and reproducible data.

The Imperative for Precision: Why Quantify DNA Damage?

Genomic DNA is under constant assault from both endogenous and exogenous sources.[4] Endogenous threats arise from normal metabolic processes, such as the production of reactive oxygen species (ROS), while exogenous agents include ionizing radiation, environmental pollutants, and various chemical compounds.[3][5] This damage can manifest as single- and double-strand breaks, base modifications (e.g., oxidation, alkylation), and DNA adducts—covalent modifications of DNA by reactive chemicals.[6][7]

If left unrepaired by the cell's sophisticated repair machinery, these lesions can lead to mutations during DNA replication, potentially initiating carcinogenesis or contributing to cellular senescence.[5][7] For drug development professionals, assessing the genotoxic potential of a candidate molecule is a non-negotiable step in preclinical safety evaluation.[8] Therefore, an analytical method that can provide unequivocal, quantitative data on the formation of specific DNA lesions is not just beneficial; it is essential.

The Core Principle: Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is the cornerstone of quantitative DNA damage analysis. Its power lies in its ability to correct for sample loss and analytical variability at every stage of the experimental workflow.[2][9] The principle is elegant and robust: a known quantity of a stable isotope-labeled (SIL) analogue of the analyte—the internal standard (IS)—is added to the sample at the earliest possible point.[2]

This SIL internal standard is chemically identical to the target analyte but has a greater mass due to the incorporation of heavy isotopes (e.g., Deuterium (²H or D), ¹³C, ¹⁵N).[10][11] Because the SIL-IS and the native analyte exhibit virtually identical physicochemical properties, they behave the same way during DNA extraction, hydrolysis, purification, and ionization in the mass spectrometer.[10][12] Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the SIL-IS. The mass spectrometer distinguishes between the analyte and the standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the native analyte to the signal from the SIL-IS, one can calculate the exact amount of the analyte in the original sample with exceptional accuracy.[13]

Caption: Principle of Isotope Dilution Mass Spectrometry.

Choosing the Right Tool: The Role of Deuterated Standards

While isotopes like ¹³C and ¹⁵N are excellent choices, deuterium (²H) is widely used for synthesizing internal standards due to the relative accessibility of deuterated reagents.[14][15] However, the selection and use of a deuterated standard require careful consideration.

Key Characteristics of an Ideal Deuterated Internal Standard:

-

Isotopic Stability: The deuterium atoms must be placed on non-exchangeable positions within the molecule.[12] Placing them on heteroatoms like oxygen or nitrogen can lead to exchange with protons from the solvent, compromising quantification.[12]

-

Sufficient Mass Shift: A mass difference of at least 3 atomic mass units (amu) is recommended to prevent isotopic overlap between the analyte and the standard.

-

Co-elution: Ideally, the deuterated standard should co-elute with the native analyte during liquid chromatography. Significant shifts in retention time, sometimes observed with extensive deuteration, can lead to differential matrix effects where the analyte and standard experience different levels of ion suppression or enhancement.[16][17]

-

High Purity: The standard must have high chemical and isotopic purity (typically ≥98%) to ensure it does not contribute significantly to the native analyte's signal.[18]

Common DNA Lesions and Their Deuterated Standards

The versatility of the IDMS method allows for the quantification of a wide array of DNA damage products. The choice of standard is dictated by the specific lesion under investigation.

| Type of Damage | Specific Lesion (Analyte) | Example Deuterated Internal Standard | Biological Relevance |

| Oxidative Stress | 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) | [¹⁵N₅]-8-oxo-dG or [¹³C,¹⁵N₂]-8-oxo-dG | A primary biomarker for oxidative DNA damage from ROS.[9][19][20] |

| Oxidative Stress | 5-hydroxymethyl-2'-deoxyuridine (5-OHmdU) | [D₂]-5-OHmdU | Product of thymidine oxidation, indicative of ROS damage.[3] |

| Alkylation | N7-methylguanine (N7-MeG) | [D₃]-N7-methyl-2'-deoxyguanosine | Formed by exposure to methylating agents (e.g., from tobacco smoke).[4] |

| Lipid Peroxidation | 1,N⁶-etheno-2'-deoxyadenosine (εdA) | [¹⁵N₅]-εdA | Results from reaction with aldehydes produced during lipid peroxidation.[4][19] |

| Deamination | 2'-deoxyuridine (dU) | [¹⁵N₂]-dU | Formed by the deamination of cytosine, a common endogenous lesion.[19] |

| DNA-Protein Crosslinks | dG-MGO-Lys | [¹⁵N₂,¹³C₆]-dG-MGO-Lys | Crosslink formed by methylglyoxal, an endogenous metabolite.[21] |

A Validated Experimental Protocol: From Tissue to Data

This section outlines a robust, self-validating workflow for the analysis of oxidative DNA damage, specifically 8-oxo-dG, a widely accepted biomarker. The principles described are broadly applicable to other DNA lesions.

Mandatory Precautions to Prevent Artifacts

A major challenge in DNA damage analysis is the prevention of artificial oxidation during sample processing.[19] Adventitious oxidation of guanine to 8-oxo-dG can lead to a gross overestimation of the actual damage.

-

Use Antioxidants: All solutions for DNA isolation and hydrolysis should be supplemented with antioxidants like desferrioxamine (a metal chelator) and butylated hydroxytoluene (BHT).[19]

-

Work Quickly and on Ice: Minimize the time samples spend at room temperature and keep them on ice whenever possible.

Step-by-Step Methodology

Caption: General Experimental Workflow for DNA Damage Analysis.

-

DNA Isolation:

-

Homogenize tissue or lyse cells using a standard method (e.g., phenol-chloroform extraction or a commercial kit). Crucially, ensure all buffers contain antioxidants. [19]

-

Precipitate DNA with ethanol, wash, and resuspend in a buffered solution.

-

Quantify the DNA concentration accurately using UV spectrophotometry (e.g., NanoDrop).

-

-

Internal Standard Spiking:

-

To an aliquot of DNA (typically 50-100 µg), add a precise, known amount of the deuterated internal standard (e.g., [¹⁵N₅]-8-oxo-dG). This step must be done before hydrolysis.[22] This ensures the IS experiences the exact same downstream processing as the analyte.

-

-

Enzymatic Hydrolysis to Nucleosides:

-

The goal is to break down the DNA backbone into individual nucleosides without damaging the bases. A two-step enzymatic digestion is common.[22][23]

-

Step 1: Add nuclease P1 and an appropriate buffer (e.g., sodium acetate with Zn²⁺). Incubate at 37°C for 2 hours. Nuclease P1 digests single-stranded DNA and RNA into deoxynucleoside 5'-monophosphates.[22]

-

Step 2: Add alkaline phosphatase and an appropriate buffer (e.g., Tris-HCl). Incubate at 37°C for an additional 2 hours. Alkaline phosphatase removes the phosphate group, yielding free deoxynucleosides.[22]

-

-

Sample Cleanup (e.g., Solid-Phase Extraction - SPE):

-

The hydrolysate contains salts, enzymes, and other matrix components that can interfere with LC-MS/MS analysis. SPE is used to purify the nucleosides.

-

Condition an SPE cartridge (e.g., a C18 cartridge) with methanol and then equilibrate with water.

-

Load the hydrolyzed DNA sample onto the cartridge.

-

Wash the cartridge with water or a low-percentage organic solvent to remove salts and polar impurities.

-

Elute the nucleosides with a higher-percentage organic solvent (e.g., 50% methanol).

-

Dry the eluate under a stream of nitrogen or by vacuum centrifugation. Reconstitute in a small volume of mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reversed-phase C18 column to separate the nucleosides. A typical mobile phase would be a gradient of water with a small amount of formic acid (for protonation) and acetonitrile or methanol.[19]

-

Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).[22] MRM provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

-

For 8-oxo-dG: Transition is typically m/z 284 → 168 (loss of the deoxyribose moiety).

-

For [¹⁵N₅]-8-oxo-dG: Transition is m/z 289 → 173.

-

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Prepare a calibration curve by analyzing standards containing a fixed amount of the IS and varying, known amounts of the native analyte.

-

Plot the ratio of the analyte peak area to the IS peak area against the concentration of the analyte.

-

Use the linear regression equation from the calibration curve to determine the amount of 8-oxo-dG in the unknown sample based on its measured peak area ratio.

-

Normalize the result to the amount of normal guanine (dG) in the sample (measured in the same run) and express the damage as the number of lesions per 10⁶ or 10⁸ normal nucleosides.

-

Method Validation: Ensuring Trustworthiness

For data to be reliable, especially in a regulatory or clinical context, the analytical method must be validated. Key validation parameters, adapted from guidelines like the ICH M10, ensure the method is robust and fit for purpose.[24][25][26]

| Validation Parameter | Description | Typical Acceptance Criteria |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. | No significant interfering peaks at the retention time of the analyte or IS in blank matrix samples.[27] |

| Calibration Curve | Demonstrates the relationship between the measured response and the concentration of the analyte. | At least 6 non-zero points; r² > 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).[24] |

| Accuracy & Precision | Closeness of measured values to the nominal value (accuracy) and the degree of scatter between measurements (precision). | Measured at multiple QC levels (Low, Mid, High). Mean accuracy within ±15% of nominal; Precision (CV%) ≤15%.[25][27] |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Accuracy within ±20% of nominal; Precision (CV%) ≤20%.[24] |

| Matrix Effect | The direct or indirect alteration of the analytical response due to co-eluting components in the sample matrix. | The IS-normalized matrix factor should be consistent across different sources of matrix (e.g., from different individuals).[24] |

| Stability | Stability of the analyte in the biological matrix under expected storage and processing conditions (e.g., freeze-thaw, bench-top). | Analyte concentration should remain within ±15% of the initial concentration.[27] |

Applications in Drug Development and Research

The use of deuterated standards for DNA damage analysis is integral to several key areas:

-

Preclinical Genotoxicity Testing: Providing quantitative data on the DNA-damaging potential of new chemical entities, far exceeding the qualitative nature of older assays.

-

Mechanistic Toxicology: Elucidating the specific types of DNA damage caused by a compound, offering insights into its mechanism of action.[28]

-

Biomarker Discovery and Validation: Establishing and validating specific DNA lesions as biomarkers of exposure to a carcinogen or as indicators of disease progression.[29]

-

Evaluating Therapeutic Efficacy: Measuring the induction of DNA damage in cancer cells by chemotherapeutic agents to assess drug activity.[30]

Conclusion: The Path to Defensible Data

The accurate measurement of DNA damage is critical for advancing our understanding of disease and ensuring the safety of new medicines. Isotope dilution mass spectrometry, powered by the correct use of high-quality deuterated internal standards, represents the pinnacle of analytical rigor in this field. It provides a self-validating framework that corrects for inevitable experimental variations, yielding data that is not only precise but also trustworthy and defensible. By adhering to the principles of careful standard selection, artifact prevention, and thorough method validation, researchers can confidently quantify the subtle yet profound changes to our most vital molecule.

References

- 1. Standards for Quantitative Measurement of DNA Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Analysis of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA adduct - Wikipedia [en.wikipedia.org]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. DNA-damage test could aid drug development [labonline.com.au]

- 9. Quantitative determination of oxidative base damage in DNA by stable isotope-dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. crimsonpublishers.com [crimsonpublishers.com]

- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 13. texilajournal.com [texilajournal.com]

- 14. The synthesis of deuterionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. WO1993025566A1 - Deuterated nucleosides - Google Patents [patents.google.com]

- 16. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. myadlm.org [myadlm.org]

- 18. resolvemass.ca [resolvemass.ca]

- 19. Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. DNA Adducts Analysis → Area → Sustainability [pollution.sustainability-directory.com]

- 21. biorxiv.org [biorxiv.org]

- 22. Profiling oxidative DNA damage: Effects of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. benchchem.com [benchchem.com]

- 25. capa.org.tw [capa.org.tw]

- 26. ema.europa.eu [ema.europa.eu]

- 27. ema.europa.eu [ema.europa.eu]

- 28. Discovery of novel DNA‐damaging agents through phenotypic screening for DNA double‐strand break - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Using DNA Devices to Track Anticancer Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Propylene Oxide in the Formation and Mutagenic Significance of O⁶-(2-hydroxypropyl)-2'-deoxyguanosine (O⁶-HP-dG)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

Propylene oxide (PO) is a direct-acting alkylating agent and a significant industrial chemical classified as a probable human carcinogen.[1][2] Its genotoxicity stems from its ability to covalently bind to cellular macromolecules, most critically, DNA. This binding results in the formation of various DNA adducts. While the most abundant of these is N⁷-(2-hydroxypropyl)guanine (N⁷-HPG), this guide focuses on the scientifically critical, albeit less frequent, formation of O⁶-(2-hydroxypropyl)-2'-deoxyguanosine (O⁶-HP-dG). Unlike N⁷-adducts, O⁶-alkylation of guanine directly disrupts the hydrogen bonding framework essential for correct DNA replication, establishing O⁶-HP-dG as a potent pre-mutagenic lesion. This document provides an in-depth exploration of the chemical mechanisms of O⁶-HP-dG formation, its profound implications for mutagenesis, the quantitative dosimetry of PO-induced DNA damage, and the state-of-the-art analytical methodologies required for its detection and quantification.

The Genotoxic Profile of Propylene Oxide

Propylene oxide is a highly reactive epoxide used extensively in the production of polyether polyols, propylene glycols, and other industrial chemicals.[1] Its electrophilic three-membered ring is susceptible to nucleophilic attack, a property that underlies both its industrial utility and its biological toxicity. As a direct-acting genotoxic agent, PO does not require metabolic activation to exert its effects; it can directly alkylate nucleophilic sites on DNA, RNA, and proteins.[3][4][5] This reactivity is the basis for its classification as a mutagen in numerous test systems and a carcinogen in animal studies, where it primarily induces tumors at the site of contact, such as the nasal passages in inhalation studies.[1][2][5][6]

The carcinogenicity of PO is intrinsically linked to its ability to form DNA adducts, which, if not repaired, can lead to mutations during DNA replication and initiate carcinogenesis.[3][5] Understanding the specific types of adducts formed and their relative mutagenic potential is therefore paramount for assessing the risk associated with PO exposure.

The Chemistry of Guanine Alkylation by Propylene Oxide

The reaction between propylene oxide and the guanine base in DNA proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism.[7][8] The nucleophilic nitrogen and oxygen atoms of guanine attack one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a stable covalent bond.

The primary sites of alkylation on deoxyguanosine are the N⁷ and O⁶ atoms.

-

N⁷-Alkylation (Major Pathway): The N⁷ position is the most nucleophilic and sterically accessible site on the purine ring, making N⁷-(2-hydroxypropyl)guanine (N⁷-HPG) the most abundant adduct formed, accounting for over 95% of total guanine alkylation in some systems.[7][9]

-

O⁶-Alkylation (Minor Pathway): The O⁶ position is less nucleophilic, resulting in the formation of O⁶-(2-hydroxypropyl)-2'-deoxyguanosine (O⁶-HP-dG) as a minor product. However, the biological significance of this adduct far outweighs its low abundance.

The Critical Role of O⁶-HP-dG in Mutagenesis

The position of alkylation on the guanine base dictates the mutagenic outcome.

N⁷-HPG: Alkylation at the N⁷ position does not directly alter the atoms involved in Watson-Crick hydrogen bonding with cytosine.[9] For this reason, N⁷-HPG is not considered a potent pre-mutagenic lesion and is often accurately bypassed by DNA polymerases.[10] However, the addition of the hydroxypropyl group can destabilize the glycosidic bond, leading to spontaneous depurination. This creates an apurinic (AP) site, which is non-instructional and can lead to mutations (often transversions) if not repaired by base excision repair (BER) pathways.[9]

O⁶-HP-dG: In stark contrast, the formation of O⁶-HP-dG is a highly mutagenic event. The O⁶ position of guanine is a key hydrogen bond donor in the canonical G:C base pair. The addition of a bulky hydroxypropyl group at this position prevents the formation of the normal hydrogen bonds with cytosine. Instead, the modified base preferentially pairs with thymine during DNA replication. This mispairing event, if not corrected by DNA repair systems like O⁶-alkylguanine-DNA alkyltransferase (AGT), becomes fixed as a G:C → A:T transition mutation in the subsequent round of replication. This type of mutation is a hallmark of many alkylating carcinogens.

In Vivo Adduct Dosimetry and Tissue Specificity

Animal studies are crucial for understanding the relationship between external PO exposure and the internal dose delivered to target tissues, a field known as molecular dosimetry. Quantification of DNA adducts in various organs provides a direct measure of DNA damage. Studies in rats exposed to PO via inhalation have demonstrated a dose-dependent formation of N⁷-HPG, with the highest concentrations found in the nasal respiratory tissue, the primary site of tumor formation.[4][6][11] This highlights that the target tissue for carcinogenesis experiences significantly greater DNA alkylation than non-target tissues like the liver.[6]

While quantitative data for O⁶-HP-dG is less common due to its low abundance, its presence is the critical mechanistic link to the mutagenic activity of PO. The ratio of O⁶-HP-dG to N⁷-HPG can be influenced by factors such as sequence context and the DNA repair capacity of the specific cell type.

Table 1: N⁷-(2-hydroxypropyl)guanine (N⁷-HPG) Levels in Tissues of Rats Exposed to Propylene Oxide

| Tissue | Exposure (500 ppm PO, 4 weeks) | N⁷-HPG Level (pmol adduct/µmol guanine) | Reference |

| Nasal Respiratory | Immediate Post-Exposure | 835.4 ± 80.1 | [6] |

| 3-Day Recovery | 592.7 ± 53.3 | [6] | |

| Nasal Olfactory | Immediate Post-Exposure | 396.8 ± 53.1 | [6] |

| 3-Day Recovery | 296.5 ± 32.6 | [6] | |

| Liver | Immediate Post-Exposure | 34.6 ± 3.0 | [6] |

| 3-Day Recovery | 23.2 ± 0.6 | [6] |

Data synthesized from GC-HRMS analysis in male F344 rats.[6] This data for the major N⁷-adduct illustrates the high dose delivered to the nasal epithelium, the target for PO-induced carcinogenicity.

Analytical Methodologies for Adduct Quantification

The accurate measurement of DNA adducts, particularly low-abundance ones like O⁶-HP-dG, requires highly sensitive and specific analytical techniques. The choice of method depends on the research question, ranging from screening for damage to precise quantification for risk assessment.

Protocol 1: Workflow for O⁶-HP-dG Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying specific DNA adducts. Its high selectivity and sensitivity allow for the precise measurement of adducts like O⁶-HP-dG in complex biological matrices.

Causality Behind Experimental Choices:

-

DNA Isolation: A robust method (e.g., phenol-chloroform or silica column) is chosen to yield high-purity DNA, minimizing contaminants that could interfere with digestion or analysis. RNA is removed with RNase to prevent co-eluting interference.

-

Enzymatic Hydrolysis: A multi-enzyme digestion (e.g., Nuclease P1, Alkaline Phosphatase) is used to break down the DNA backbone completely into individual 2'-deoxynucleosides. This is critical for releasing the O⁶-HP-dG adduct for analysis without chemically altering it.

-

Internal Standard: A stable isotope-labeled version of the analyte (e.g., [¹³C,¹⁵N₅]-O⁶-HP-dG) is added at the beginning of the process. This standard co-elutes with the native adduct and is distinguished by its higher mass. It corrects for any sample loss during purification and for variations in instrument response, ensuring a highly accurate and self-validating quantification.

-

LC Separation: Reversed-phase HPLC is used to separate the target adduct from the vastly more abundant normal deoxynucleosides (dG, dA, dC, dT), preventing ion suppression in the mass spectrometer.

-

MS/MS Detection: Electrospray ionization (ESI) in positive mode efficiently ionizes the deoxynucleoside adducts. Tandem MS (MS/MS) provides exquisite specificity by selecting the protonated molecular ion ([M+H]⁺) of O⁶-HP-dG, fragmenting it, and monitoring a specific, characteristic fragment ion. This "multiple reaction monitoring" (MRM) transition is unique to the adduct, eliminating false positives.

Protocol 2: ³²P-Postlabeling Assay

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting a wide range of bulky DNA adducts without requiring prior knowledge of the adduct's structure or an analytical standard.

Methodology Steps:

-

DNA Isolation and Hydrolysis: DNA is isolated and digested with Micrococcal Nuclease and Spleen Phosphodiesterase to yield normal and adducted 3'-mononucleotides.

-

Adduct Enrichment: Normal nucleotides are selectively removed, often by digestion with Nuclease P1, which does not cleave bulky adducts efficiently, thereby enriching the adducted nucleotides.

-

Radiolabeling: The 5'-hydroxyl group of the enriched adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 Polynucleotide Kinase.

-

Chromatographic Separation: The ³²P-labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC).

-

Detection and Quantification: Adduct spots are visualized by autoradiography and quantified by scintillation counting or phosphorimaging.

Trustworthiness: While extremely sensitive, quantification can be less precise than LC-MS/MS and is dependent on the efficiency of the labeling step for different adduct structures. It remains a powerful tool for screening and discovery.[6][11][12]

Conclusion

Propylene oxide is a DNA-reactive agent whose carcinogenicity is driven by its ability to form pre-mutagenic DNA lesions. While N⁷-HPG is the most prevalent adduct, its role in mutagenesis is secondary to that of O⁶-HP-dG. The formation of O⁶-HP-dG, although a minor event, directly alters the coding properties of guanine, leading to G:C → A:T transition mutations—a classic pathway in chemical carcinogenesis. Understanding this specific molecular mechanism is crucial for drug development professionals working with epoxide-containing compounds and for regulators assessing the risks of chemical exposures. The continued application of advanced analytical techniques like LC-MS/MS is essential for accurately quantifying these critical lesions and building robust, mechanistically-based risk assessment models.

References

- 1. Propylene Oxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Propylene Oxide (IARC Summary & Evaluation, Volume 60, 1994) [inchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Propylene Oxide Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Propylene oxide: genotoxicity profile of a rodent nasal carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Propylene oxide: mutagenesis, carcinogenesis and molecular dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactions of propylene oxide with 2'-deoxynucleosides and in vitro with calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alkylation by propylene oxide of deoxyribonucleic acid, adenine, guanosine and deoxyguanylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Understanding the importance of low‐molecular weight (ethylene oxide‐ and propylene oxide‐induced) DNA adducts and mutations in risk assessment: Insights from 15 years of research and collaborative discussions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethylene oxide and propylene oxide derived N7-alkylguanine adducts are bypassed accurately in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dosimetry by means of DNA and hemoglobin adducts in propylene oxide-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to DNA Alkylation by Hydroxypropylating Agents

Abstract

The covalent modification of DNA by electrophilic compounds, a process known as alkylation, is a primary mechanism of genotoxicity and a critical area of study in toxicology, pharmacology, and drug development. Hydroxypropylating agents, such as the industrial chemical propylene oxide, represent a significant class of alkylating agents that form 2-hydroxypropyl adducts with DNA. These adducts can disrupt normal cellular processes, leading to mutations and potentially initiating carcinogenesis. This technical guide provides a comprehensive overview of the core principles of DNA alkylation by hydroxypropylating agents, from the fundamental chemical mechanisms to the advanced analytical techniques used for adduct detection. It is designed to serve as an in-depth resource for researchers, scientists, and drug development professionals, offering both theoretical knowledge and practical, field-proven methodologies.

Introduction: The Significance of DNA Hydroxypropylation

Hydroxypropylating agents are a class of electrophilic compounds characterized by their ability to add a 2-hydroxypropyl group to nucleophilic sites on biological macromolecules. A prominent example is propylene oxide, a high-production-volume chemical used in the manufacture of polyols, glycols, and ethers.[1] Due to its reactive epoxide ring, propylene oxide is a direct-acting mutagen and has been classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency and "possibly carcinogenic to humans (Group 2B)" by the International Agency for Research on Cancer (IARC).[1][2]

The carcinogenicity of propylene oxide and similar agents is intrinsically linked to their ability to form covalent adducts with DNA.[3][4] These DNA adducts are not merely inert chemical modifications; they are lesions that can interfere with DNA replication and transcription.[5] If not repaired by the cell's sophisticated DNA repair machinery, these adducts can lead to miscoding during replication, resulting in permanent mutations. The accumulation of mutations in critical genes, such as oncogenes and tumor suppressor genes, is a foundational step in the initiation of cancer.[6]

Understanding the mechanisms of DNA hydroxypropylation, the types of adducts formed, their biological consequences, and the methods for their detection is therefore paramount for:

-

Toxicological Risk Assessment: Quantifying DNA adducts serves as a biomarker of exposure and effect, helping to establish safe exposure limits for industrial chemicals and environmental pollutants.[7][8]

-

Drug Development: Many chemotherapeutic agents are alkylating agents designed to induce DNA damage and trigger cell death in rapidly dividing cancer cells.[9] Studying these mechanisms helps in designing more effective and less toxic cancer therapies.

-

Mechanistic Toxicology: Elucidating the relationship between specific adducts and mutational outcomes provides fundamental insights into the mechanisms of chemical carcinogenesis.

This guide will systematically deconstruct the process of DNA hydroxypropylation, providing the technical detail and methodological rigor required for advanced research in this field.

The Chemistry of DNA Hydroxypropylation

The reaction between a hydroxypropylating agent like propylene oxide and DNA is a classic example of nucleophilic substitution. The strained three-membered epoxide ring of propylene oxide is highly susceptible to attack by nucleophiles.

The Electrophile: Propylene Oxide

Propylene oxide (methyloxirane) is an asymmetric epoxide. The carbon atoms of the epoxide ring are electrophilic centers. The reaction with nucleophiles can proceed via two primary mechanisms, SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular), although the SN2 pathway is generally favored for reactions with DNA bases under physiological conditions.[9][10]

Nucleophilic Sites in DNA

DNA contains numerous nucleophilic centers that are potential targets for alkylation. The most reactive sites are the ring nitrogens of the purine bases, adenine and guanine, due to their high electron density.[11] Key targets include:

-

N7-position of Guanine (N7-Gua): This is the most nucleophilic and sterically accessible site in duplex DNA, making it the most frequent target for many alkylating agents, including propylene oxide.[11][12]

-

N3-position of Adenine (N3-Ade): Another highly nucleophilic site.

-

O6-position of Guanine (O6-Gua): While less nucleophilic than N7-Gua, alkylation at this site is highly mutagenic as it interferes directly with Watson-Crick base pairing.[13][14]

-

Other sites on adenine, cytosine, thymine, and the phosphate backbone are also susceptible to attack, though generally to a lesser extent.[11]

Reaction Mechanism and Major Adducts

Propylene oxide reacts with DNA primarily through an SN2 mechanism, where a nucleophilic atom on a DNA base directly attacks one of the epoxide's carbon atoms, leading to the opening of the ring and the formation of a covalent bond. This results in the formation of a 2-hydroxypropyl (HP) adduct.

The reaction with the N7 position of guanine is the most predominant, forming N7-(2-hydroxypropyl)guanine (7-HPG) .[10][12] Studies reacting propylene oxide with calf thymus DNA have confirmed that 7-HPG is the major adduct formed.[10][15]

Caption: SN2 reaction of propylene oxide with N7-guanine.

Adduct Profile and Stability

An in vitro study reacting propylene oxide with calf thymus DNA identified the following adducts in order of abundance:

-

3-HP-dUrd (3-(2-hydroxypropyl)deoxyuridine): This is an interesting case. It is formed from the initial alkylation of cytosine at the N3 position, which is then followed by a rapid hydrolytic deamination to form the more stable uracil derivative.[10][15] This C→U conversion is a potent miscoding lesion.

The stability of these adducts varies. N7-alkylated purines, like 7-HPG, carry a positive charge which destabilizes the N-glycosidic bond connecting the base to the deoxyribose sugar.[17] This can lead to spontaneous cleavage of this bond, a process called depurination , which results in the formation of an apurinic (AP) site.[17][18] AP sites are non-coding and highly mutagenic, often leading to transversions during DNA replication.[17]

Biological Consequences and Cellular Responses

The formation of hydroxypropyl-DNA adducts triggers a cascade of cellular events, from the activation of DNA repair pathways to the induction of mutations and cell death. The ultimate biological outcome depends on the type and number of adducts, the efficiency of cellular repair, and the cell's replicative status.

Mutagenicity and Carcinogenicity

The genotoxicity of hydroxypropylating agents stems from two primary mechanisms:

-

Miscoding Lesions: Adducts formed at positions involved in base pairing, such as O6-Gua, can directly cause misincorporation of nucleotides by DNA polymerases during replication. While not the most abundant, these adducts are highly mutagenic. The adduct 3-HP-dUrd, formed from cytosine, will pair with adenine instead of guanine, leading to a C→T transition mutation.

-

Non-coding Lesions: The major adduct, 7-HPG, can lead to the formation of mutagenic AP sites through depurination.[17] If the replication machinery encounters an AP site, it may stall or insert an incorrect base, often an adenine (the "A-rule"), leading to G→T transversions.[17]

This sustained DNA damage and the resulting mutations are considered the primary drivers of the carcinogenicity observed in animal studies with propylene oxide.[1][4]

DNA Repair Mechanisms

Cells have evolved multiple, sophisticated pathways to repair alkylation damage and maintain genomic integrity.[9][19] The primary pathways involved in repairing hydroxypropyl adducts are:

-

Base Excision Repair (BER): This is the main pathway for repairing small, non-helix-distorting lesions like N7-HPG and N3-HP-Ade.[19][20] The process is initiated by a DNA glycosylase (e.g., AAG/MPG) that recognizes and excises the damaged base.[9] This creates an AP site, which is then processed by other enzymes (APE1, DNA polymerase, DNA ligase) to restore the correct DNA sequence.[19]

-

Direct Reversal: Some alkylation damage can be directly reversed by specific enzymes. For example, O6-alkylguanine-DNA alkyltransferase (MGMT) can remove alkyl groups from the O6 position of guanine in a single-step reaction.[13][19]

-

Nucleotide Excision Repair (NER): This pathway typically handles bulky, helix-distorting adducts. While less prominent for small alkyl adducts, it may play a backup role.[13]

The efficiency of these repair pathways is a critical determinant of an individual's susceptibility to the toxic effects of alkylating agents.

Caption: Biological consequences and repair of DNA alkylation.

Methodologies for Studying DNA Hydroxypropylation

The study of DNA adducts requires highly sensitive and specific analytical methods, as these modifications often exist at very low levels (e.g., 1 adduct per 10^8 normal bases).[21] The workflow typically involves in vitro or in vivo exposure, followed by DNA isolation, hydrolysis, and instrumental analysis.

In Vitro DNA Alkylation Assay

This fundamental experiment provides a controlled system to study the direct reaction of a chemical with DNA, identify the adducts formed, and generate standards for analytical methods.

Objective: To generate 2-hydroxypropyl-DNA adducts for subsequent analysis.

Materials:

-

High-quality calf thymus DNA

-

Propylene oxide (PO)

-

Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)

-

DNA purification kits (e.g., spin columns or phenol-chloroform extraction)

-

UV-Vis spectrophotometer for DNA quantification

Step-by-Step Methodology:

-

DNA Preparation: Dissolve calf thymus DNA in phosphate buffer to a final concentration of 1-2 mg/mL. Ensure the DNA is fully dissolved by gentle overnight rotation at 4°C.

-

Reaction Setup: In a sealed, chemical-resistant vial, combine the DNA solution with propylene oxide. The final concentration of PO can range from 10 to 100 mM, depending on the desired level of adduction. Causality Insight: A sealed vial is critical due to the volatility of propylene oxide. The reaction is typically performed in an aqueous buffer to mimic physiological conditions.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2-24 hours) with gentle shaking. The incubation time influences the extent of DNA modification.

-

Reaction Quenching & DNA Purification: Stop the reaction by removing unreacted PO. This can be done by repeated ethanol precipitations or by direct purification using a DNA spin column. The purification step is crucial to remove any unbound agent that could interfere with downstream analysis.

-

DNA Quantification: After purification, resuspend the DNA in a suitable buffer (e.g., water or TE buffer). Measure the DNA concentration and purity using a UV-Vis spectrophotometer (A260/A280 ratio).

-

Verification (Optional): The modified DNA can be subjected to preliminary analysis (e.g., by HPLC-UV) to confirm the presence of adducts before proceeding to more sensitive techniques. Self-Validation: A control reaction containing DNA and buffer but no propylene oxide must be run in parallel to ensure that any observed modifications are due to the alkylating agent.

Caption: Workflow for in vitro DNA alkylation assay.

Analytical Detection and Quantification: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of DNA adducts due to its exceptional sensitivity and specificity.[22][23][24] It allows for the unambiguous identification of adducts based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Objective: To quantify the level of 7-HPG in a DNA sample.

Materials:

-

Alkylated DNA sample (from in vitro or in vivo studies)

-

Internal standard (e.g., isotopically labeled 7-HPG)

-

Formic acid or acetic acid for DNA hydrolysis

-

Enzymes for enzymatic hydrolysis (optional): Nuclease P1, alkaline phosphatase

-

Solid-phase extraction (SPE) cartridges for sample cleanup

-

HPLC or UPLC system coupled to a triple quadrupole mass spectrometer

Step-by-Step Methodology:

-

DNA Hydrolysis: The covalent bonds within the DNA backbone must be broken to release the individual modified bases or nucleosides.

-

Acid Hydrolysis: Mild acid hydrolysis (e.g., 0.1 N HCl or formic acid at 70°C) is effective for releasing N7- and N3-purine adducts, as the N-glycosidic bond is acid-labile. This is the preferred method for 7-HPG.

-

Enzymatic Hydrolysis: A cocktail of enzymes can be used to digest the DNA into individual deoxynucleosides. This is a gentler method required for adducts where the glycosidic bond is stable.

-

-

Internal Standard Spiking: Before hydrolysis or cleanup, a known amount of a stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N]-7-HPG) is added to the sample. Causality Insight: The internal standard co-elutes with the analyte but is distinguished by its mass. It corrects for sample loss during preparation and for variations in instrument response, which is essential for accurate quantification.

-

Sample Cleanup: The DNA hydrolysate is a complex mixture. SPE is commonly used to remove salts, unmodified bases, and other interfering substances, thereby concentrating the adducts of interest.

-

LC Separation: The cleaned-up sample is injected into an HPLC system. A reverse-phase C18 column is typically used to separate the adducts from other components based on their hydrophobicity. A gradient of mobile phases (e.g., water and acetonitrile with a small amount of formic acid) is used to elute the compounds.

-

MS/MS Detection: As the analyte (7-HPG) elutes from the LC column, it enters the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive mode is used to generate protonated molecular ions [M+H]⁺.

-

Tandem MS (MS/MS): The analysis is performed in Selected Reaction Monitoring (SRM) mode. The first quadrupole (Q1) is set to select only the m/z of the protonated 7-HPG. These selected ions are then fragmented in the second quadrupole (Q2, collision cell). The third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion. This two-stage mass filtering provides exceptional specificity.[21][24]

-

Caption: General workflow for LC-MS/MS analysis of DNA adducts.

Data Presentation and Interpretation

Quantitative data from DNA adduct analysis are typically expressed as the number of adducts per number of normal DNA bases (e.g., adducts/10⁶ or 10⁸ guanine).

Table 1: Key Hydroxypropyl-DNA Adducts and Their Properties

| Adduct Name | Site of Modification | Relative Abundance (in vitro) | Key Biological Feature |

| N7-(2-hydroxypropyl)guanine (7-HPG) | N7 of Guanine | Highest[10][12] | Leads to depurination and AP sites[17] |

| N3-(2-hydroxypropyl)adenine (3-HP-Ade) | N3 of Adenine | Medium[10] | Cytotoxic, blocks replication |

| 3-(2-hydroxypropyl)deoxyuridine (3-HP-dUrd) | Formed from N3-dCyd | Medium[10] | Miscoding lesion (C→T transitions)[10] |

| N6-(2-hydroxypropyl)deoxyadenosine (N6-HP-dAdo) | N6 of Adenine | Low[10] | Potentially miscoding |

Interpreting Adduct Levels

The presence of DNA adducts is a clear indicator of exposure to a genotoxic agent.[25] However, the interpretation of adduct levels in the context of cancer risk is complex. While adducts are necessary for initiation, they are not always sufficient to cause cancer.[8] Key factors to consider include:

-

Dose-Response Relationship: Studies in rats exposed to propylene oxide have shown that while 7-HPG adducts in the nasal epithelium (the target tissue for tumors) increase linearly with exposure concentration, tumor formation is highly sublinear and occurs only at high concentrations.[12]

-

Tissue Specificity: Adduct levels are often highest at the site of exposure or in metabolically active tissues. For inhaled propylene oxide, the highest concentration of 7-HPG is found in the nasal respiratory epithelium, followed by the lung and liver.[12]

-

Cell Proliferation: The conversion of a DNA adduct into a permanent mutation requires cell division. Therefore, tissues with high rates of cell proliferation are often more susceptible to the carcinogenic effects of DNA damage. The non-linear tumor response to propylene oxide suggests that at high concentrations, other factors like cytotoxicity and regenerative cell proliferation may play a crucial role in promoting cancer.[12]

Conclusion and Future Directions

DNA alkylation by hydroxypropylating agents like propylene oxide is a critical mechanism of genotoxicity. The formation of adducts, particularly N7-(2-hydroxypropyl)guanine, initiates a cascade of events that can lead to mutation and cancer. This guide has detailed the chemical mechanisms, biological consequences, and state-of-the-art analytical methodologies essential for studying these processes.

Future research in this field will likely focus on:

-

DNA Adductomics: Using high-resolution mass spectrometry to screen for a wide range of known and unknown DNA adducts simultaneously, providing a more complete picture of DNA damage.[22][23][26]

-

Low-Dose Extrapolation: Improving our understanding of the relationship between low-level environmental exposures, DNA adduct formation, and cancer risk.

-

Repair Pathway Dynamics: Investigating how the efficiency and regulation of DNA repair pathways vary between individuals and how this influences susceptibility to alkylating agents.[19]

By integrating advanced analytical chemistry with molecular toxicology, researchers can continue to unravel the complexities of DNA damage and repair, ultimately improving human health through better risk assessment and the development of more effective therapeutic strategies.

References

- 1. Propylene Oxide (IARC Summary & Evaluation, Volume 60, 1994) [inchem.org]

- 2. epa.gov [epa.gov]

- 3. Propylene Oxide - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Chemistry and Structural Biology of DNA Damage and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. publications.iarc.who.int [publications.iarc.who.int]

- 8. Biologic Significance of DNA Adducts and Protein Adducts - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactions of propylene oxide with 2'-deoxynucleosides and in vitro with calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular dosimetry of N7-(2-hydroxypropyl)guanine in tissues of F344 rats after inhalation exposure to propylene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alkylation damage in DNA and RNA--repair mechanisms and medical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DNA alkylation and DNA methylation: cooperating mechanisms driving the formation of colorectal adenomas and adenocarcinomas? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DNA adducts of propylene oxide and acrylonitrile epoxide: hydrolytic deamination of 3-alkyl-dCyd to 3-alkyl-dUrd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. DNA adducts of propylene oxide and acrylonitrile epoxide: hydrolytic deamination of 3-alkyl-dCyd to 3-alkyl-dUrd - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Genotoxic effects of the major alkylation damage N7-methylguanine and methyl formamidopyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. academic.oup.com [academic.oup.com]

- 25. hesiglobal.org [hesiglobal.org]

- 26. DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Significance of O6-HP-dG as a Biomarker of Propylene Oxide Exposure

An Application Note and Protocol for the Quantitative Analysis of O6-(2-Hydroxypropyl)-2'-deoxyguanosine-d3 by LC-MS/MS

Propylene oxide, a widely used industrial chemical, is classified as a probable human carcinogen. Its carcinogenicity is primarily attributed to its ability to form DNA adducts, which are covalent modifications of the DNA structure that can lead to mutations if not repaired. One of the major DNA adducts formed by propylene oxide is O6-(2-Hydroxypropyl)-2'-deoxyguanosine (O6-HP-dG). The formation of this adduct at the O6 position of guanine is particularly mutagenic as it can cause G to A transition mutations during DNA replication.

The accurate quantification of O6-HP-dG in biological samples is therefore a critical tool for assessing human exposure to propylene oxide and for understanding its carcinogenic risk. This application note provides a detailed protocol for the sensitive and specific quantification of O6-HP-dG in DNA samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, this compound (O6-HP-dG-d3), to ensure the highest level of accuracy and precision.

The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative mass spectrometry. O6-HP-dG-d3 is an ideal internal standard as it is chemically identical to the analyte of interest, O6-HP-dG, but has a different mass due to the incorporation of three deuterium atoms. This ensures that it co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. By normalizing the signal of the analyte to that of the internal standard, any variations in sample preparation or instrument response can be effectively corrected for, leading to highly reliable and reproducible results.

Experimental Protocol: From DNA Extraction to LC-MS/MS Analysis

The overall workflow for the analysis of O6-HP-dG is a multi-step process that requires careful attention to detail to minimize sample loss and contamination. The major steps include DNA extraction from the biological matrix, enzymatic hydrolysis of DNA to its constituent deoxynucleosides, and subsequent analysis by LC-MS/MS.

DNA Extraction and Purification

The initial step involves the isolation of high-quality DNA from the biological sample (e.g., tissues, cells). It is crucial to use a DNA extraction method that yields pure DNA with minimal RNA and protein contamination, as these can interfere with the subsequent enzymatic hydrolysis and LC-MS/MS analysis.

Protocol:

-

Homogenize the tissue or cell sample in a suitable lysis buffer.

-

Treat the lysate with RNase A to remove RNA.

-

Treat the lysate with Proteinase K to digest proteins.

-

Perform a phenol-chloroform extraction or use a commercial DNA extraction kit to purify the DNA.

-

Precipitate the DNA with ethanol and wash the pellet with 70% ethanol.

-

Resuspend the purified DNA in nuclease-free water.

-

Quantify the DNA concentration and assess its purity using UV-Vis spectrophotometry (A260/A280 ratio).

Enzymatic Hydrolysis of DNA

To release the O6-HP-dG adduct as a deoxynucleoside for LC-MS/MS analysis, the purified DNA is subjected to enzymatic hydrolysis. A two-step hydrolysis process using a combination of enzymes is typically employed to ensure complete digestion of the DNA backbone.

Protocol:

-

To a solution of purified DNA, add the internal standard O6-HP-dG-d3.

-

Add deoxyribonuclease I and alkaline phosphatase to the DNA solution.

-

Incubate the mixture at 37°C for 2-4 hours.

-

Add phosphodiesterase I and continue the incubation at 37°C for another 2-4 hours.

-

Terminate the reaction by adding a solvent or by heat inactivation.

-

Centrifuge the sample to pellet any undigested material and collect the supernatant containing the deoxynucleosides.

Figure 1. A schematic overview of the experimental workflow for the LC-MS/MS analysis of O6-HP-dG.

LC-MS/MS Instrumentation and Parameters

The separation and detection of O6-HP-dG and its internal standard are achieved using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography Parameters

Reversed-phase chromatography is typically used to separate the deoxynucleosides. A C18 column is a common choice, providing good retention and separation of the analytes from other components in the sample matrix.

| Parameter | Recommended Condition |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Parameters

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. The MRM transitions for O6-HP-dG and O6-HP-dG-d3 are determined by monitoring the fragmentation of the protonated molecular ion [M+H]+ to a specific product ion.

| Parameter | O6-(2-Hydroxypropyl)-2'-deoxyguanosine (O6-HP-dG) | This compound (O6-HP-dG-d3) |

| Precursor Ion (m/z) | 326.1 | 329.1 |

| Product Ion (m/z) | 210.1 | 213.1 |

| Collision Energy (eV) | 15 | 15 |

| Dwell Time (ms) | 100 | 100 |

Method Validation: Ensuring Data Integrity and Reliability

A thorough method validation is essential to ensure that the analytical method is fit for its intended purpose. The validation should be performed in accordance with established guidelines from regulatory bodies such as the Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).

Key Validation Parameters:

-

Linearity and Range: The linearity of the method should be assessed by analyzing a series of calibration standards at different concentrations. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.

-

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the closeness of repeated measurements. These are typically assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.

-

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

-

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Figure 2. A flowchart illustrating the data analysis and quantification process.

Conclusion

This application note provides a comprehensive and robust protocol for the quantitative analysis of this compound by LC-MS/MS. The use of a stable isotope-labeled internal standard, coupled with a validated analytical method, ensures the generation of high-quality data that is essential for toxicological research and human biomonitoring studies. The detailed experimental procedures and method validation guidelines presented herein will enable researchers, scientists, and drug development professionals to confidently implement this method in their laboratories.

Application Note: Quantitative Analysis of O6-(2-Hydroxypropyl)-2'-deoxyguanosine in Biological Matrices Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Abstract & Introduction

The quantification of DNA adducts is a cornerstone of genetic toxicology, providing a direct measure of exposure to genotoxic agents and a valuable biomarker for assessing cancer risk.[1][2] Propylene oxide (PO), a widely used industrial chemical, is a known rodent carcinogen that exerts its genotoxic effects by forming DNA adducts.[1][3][4] One of the key adducts formed is O6-(2-Hydroxypropyl)-2'-deoxyguanosine (O6-HPdG). Accurate measurement of this adduct in biological samples is critical for molecular dosimetry and for understanding the dose-response relationship between PO exposure and potential health risks.[5]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for the sensitive and specific quantification of DNA adducts.[6][7] The gold standard for quantitative bioanalysis using LC-MS/MS is the use of a stable isotope-labeled (SIL) internal standard.[8][9] A SIL internal standard is a version of the analyte in which one or more atoms have been replaced with a heavier isotope (e.g., ²H or D, ¹³C, ¹⁵N).[9] The U.S. Food and Drug Administration (FDA) strongly recommends using a SIL version of the analyte as the internal standard to ensure the highest accuracy and precision in bioanalytical methods.[8]

This application note provides a comprehensive, field-proven protocol for the quantitative analysis of O6-HPdG in DNA isolated from biological matrices. The method employs O6-(2-Hydroxypropyl)-2'-deoxyguanosine-d3 (O6-HPdG-d3) as an internal standard to correct for variability during sample preparation and analysis, ensuring a robust and reliable self-validating system.

The Principle of Isotope Dilution Mass Spectrometry

The core of this method relies on isotope dilution. A known, fixed amount of O6-HPdG-d3 is added to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.[8] Because the SIL internal standard is chemically identical to the native analyte, it experiences the same processing effects, including extraction efficiency, potential degradation, and ionization suppression or enhancement in the mass spectrometer.[9]

The mass spectrometer can differentiate between the analyte and the internal standard due to their mass difference. Quantification is based on the ratio of the MS/MS response of the analyte to that of the SIL internal standard. This ratioing corrects for any analytical variability, leading to highly accurate and precise results.[9]

Structural Analogs: Analyte and Internal Standard

The structural similarity, with a precise mass difference, is key to the success of this analytical approach.

Caption: Fig 1. Structures of the analyte and its d3-labeled internal standard.

Comprehensive Analytical Workflow

The accurate quantification of O6-HPdG requires a multi-step process designed to isolate the adduct from a complex biological matrix and prepare it for instrumental analysis. Each step is critical for achieving the required sensitivity and specificity.

Caption: Fig 2. Overall experimental workflow for O6-HPdG quantification.

Detailed Experimental Protocols

This section provides a step-by-step methodology. All procedures should be performed using high-purity solvents and reagents to minimize background interference.

Step 1: Genomic DNA Extraction

High-quality, pure DNA is paramount for successful adduct analysis.

-

Isolate genomic DNA from tissue homogenates or cell pellets using a commercial DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit) or a standard phenol-chloroform extraction protocol.

-

Quantify the extracted DNA using UV spectrophotometry (e.g., NanoDrop). Assess purity by calculating the A260/A280 ratio (a ratio of ~1.8 is considered pure for DNA).

-

Aliquot the DNA into appropriate amounts for analysis (e.g., 20-50 µg per sample) and store at -20°C or -80°C until ready for hydrolysis.

Step 2: Addition of Internal Standard & Enzymatic Hydrolysis

Enzymatic hydrolysis is employed to gently digest the DNA backbone into its constituent deoxyribonucleosides without degrading the adducts.[10][11] This approach is often preferred over harsh acid hydrolysis, which can lead to depurination and loss of certain adducts.[12][13]

-

To each DNA sample (containing 20-50 µg of DNA), add a precise volume of O6-HPdG-d3 internal standard working solution to achieve a final concentration of ~5 adducts per 10⁸ normal nucleosides. This concentration may need to be optimized based on expected analyte levels and instrument sensitivity.

-

Prepare a digestion master mix. A simplified one-step digestion protocol is highly efficient for sample throughput.[11] For each sample, the final digestion mixture should contain the components listed in the table below.

| Component | Final Concentration / Amount | Purpose |

| DNA Sample + IS | 20-50 µg | Analyte Source |

| Tris-HCl Buffer (pH ~7.9) | 20 mM | Maintain optimal pH for enzymes |

| MgCl₂ | 20 mM | Enzyme cofactor |

| NaCl | 100 mM | Maintain ionic strength |

| Benzonase® Nuclease | ~2.5 Units / µg DNA | Digests DNA/RNA into small fragments |

| Phosphodiesterase I | ~0.3 mUnits / µg DNA | Cleaves phosphodiester bonds |

| Alkaline Phosphatase | ~2.0 Units / µg DNA | Removes 5'-phosphate group |

-

Vortex the samples gently and incubate at 37°C for 6-12 hours (or overnight) in a shaking water bath or incubator.

-

To terminate the reaction and precipitate proteins/enzymes, add an equal volume of cold acetonitrile. Vortex and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes.

-

Carefully transfer the supernatant containing the deoxyribonucleosides to a new tube for the next step.

Step 3: Solid-Phase Extraction (SPE) Cleanup